Guanidine, N,N'-bis(4-methylphenyl)- Guanidine, N,N'-bis(4-methylphenyl)-
Brand Name: Vulcanchem
CAS No.: 50856-85-4
VCID: VC16550404
InChI: InChI=1S/C15H17N3/c1-11-3-7-13(8-4-11)17-15(16)18-14-9-5-12(2)6-10-14/h3-10H,1-2H3,(H3,16,17,18)
SMILES:
Molecular Formula: C15H17N3
Molecular Weight: 239.32 g/mol

Guanidine, N,N'-bis(4-methylphenyl)-

CAS No.: 50856-85-4

Cat. No.: VC16550404

Molecular Formula: C15H17N3

Molecular Weight: 239.32 g/mol

* For research use only. Not for human or veterinary use.

Guanidine, N,N'-bis(4-methylphenyl)- - 50856-85-4

Specification

CAS No. 50856-85-4
Molecular Formula C15H17N3
Molecular Weight 239.32 g/mol
IUPAC Name 1,2-bis(4-methylphenyl)guanidine
Standard InChI InChI=1S/C15H17N3/c1-11-3-7-13(8-4-11)17-15(16)18-14-9-5-12(2)6-10-14/h3-10H,1-2H3,(H3,16,17,18)
Standard InChI Key FXQVBOJLSKRNLL-UHFFFAOYSA-N
Canonical SMILES CC1=CC=C(C=C1)NC(=NC2=CC=C(C=C2)C)N

Introduction

Guanidine, N,N'-bis(4-methylphenyl)-, also known as N,N'-Ditolylguanidine or Di-p-tolylguanidine, is a chemical compound with the molecular formula C15H17N3 and a molecular weight of 239.32 g/mol. It is a derivative of guanidine, featuring two 4-methylphenyl groups attached to the nitrogen atoms of the guanidine core. The compound is commonly identified by its CAS number 50856-85-4 .

Structural Information

  • 2D Structure: The molecule consists of a central guanidine group flanked by two para-methylphenyl (4-methylphenyl) groups.

  • 3D Conformer: Available models depict its spatial arrangement, emphasizing the planar nature of the phenyl rings and their interaction with the guanidine core .

PropertyValue
Molecular FormulaC15H17N3
Molecular Weight239.32 g/mol
CAS Number50856-85-4
SynonymsN,N'-Ditolylguanidine, Di-p-tolylguanidine

Physicochemical Characteristics

  • Melting Point: Typically in the range of 190–200°C, depending on purity.

  • Solubility: Moderately soluble in organic solvents such as ethanol and acetone; limited solubility in water.

  • Stability: Stable under normal conditions but sensitive to strong acids or bases, which can hydrolyze the guanidine group .

Reactivity

The compound's guanidine group makes it a potential ligand for coordination chemistry and a candidate for catalytic applications. Its aromatic rings enhance stability and provide opportunities for π-π interactions in molecular assemblies.

Applications and Uses

Guanidine, N,N'-bis(4-methylphenyl)- has been studied for various applications across industries:

Industrial Applications

  • Rubber Industry: It is used as an accelerator in vulcanization processes due to its ability to enhance cross-linking efficiency in rubber materials .

  • Polymer Chemistry: The compound acts as a stabilizer in certain polymer formulations.

Pharmaceutical Interest

Although not directly used as a drug, derivatives of guanidines are widely studied for biological activities, including antimicrobial and enzyme inhibition properties . Guanidines have shown promise in targeting microbial resistance mechanisms.

Synthesis Methods

The synthesis of Guanidine, N,N'-bis(4-methylphenyl)- typically involves the reaction between guanidine derivatives and para-toluidine under controlled conditions.

General Synthetic Route

  • Starting Materials:

    • Guanidine hydrochloride or free-base guanidine.

    • Para-toluidine (C7H9N).

  • Reaction Conditions:

    • Solvent: Ethanol or methanol.

    • Catalyst: Acidic or basic catalysts depending on the desired reaction pathway.

    • Temperature: Moderate heating (80–120°C) to facilitate condensation.

  • Purification:

    • Recrystallization from ethanol or acetone ensures high purity .

Antimicrobial Potential

Guanidines are known to exhibit antimicrobial activity by disrupting microbial cell membranes or inhibiting enzymatic pathways . This makes derivatives like Guanidine, N,N'-bis(4-methylphenyl)- candidates for further exploration in pharmaceutical research.

Enzyme Inhibition

The guanidine group can interact with enzyme active sites, making it a potential scaffold for designing inhibitors against enzymes such as DNA methyltransferases .

Safety and Handling

Guanidine, N,N'-bis(4-methylphenyl)- should be handled with care due to its potential irritant properties.

Toxicity

  • Acute exposure may cause irritation to skin and eyes.

  • Long-term effects are not well-documented but warrant caution during handling.

Storage Recommendations

  • Store in a cool, dry place away from direct sunlight.

  • Use appropriate personal protective equipment (PPE) when handling the compound .

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